Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
CAS No.: 763109-08-6
VCID: VC2807176
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O3. This compound is a derivative of isoxazole, a five-membered heterocyclic ring containing oxygen and nitrogen. The presence of a p-tolyl group (a methyl-substituted phenyl group) and an ethyl ester group attached to the isoxazole ring makes it a complex molecule with potential applications in organic synthesis and pharmaceutical research. Synthesis and ApplicationsWhile specific synthesis methods for Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate are not widely documented, compounds of this nature are typically synthesized through condensation reactions involving appropriate precursors. The presence of an amino group and an ester group makes it a candidate for further functionalization, such as amidation or ester hydrolysis, which could be useful in the synthesis of more complex molecules. Safety and HandlingGiven the lack of detailed safety data, handling Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate should follow general guidelines for organic compounds. It is advisable to use protective equipment, such as gloves and goggles, and to work in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances. Research Findings and Future DirectionsDespite the limited literature on Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate, its structural features suggest potential applications in organic synthesis and medicinal chemistry. Future research could focus on exploring its biological activity and developing efficient synthesis methods to make it more accessible for study. |
---|---|
CAS No. | 763109-08-6 |
Product Name | Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate |
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C13H14N2O3/c1-3-17-13(16)11-10(12(14)18-15-11)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3 |
Standard InChIKey | VLYTXOQHICAAGB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N |
Canonical SMILES | CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N |
PubChem Compound | 45054405 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume